2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
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Overview
Description
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound is characterized by its intricate structure, which includes an acetyl group, a nitrophenyl group, and a hydrazinoacetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the acetyl and hydrazinoacetyl groups. The final step involves the condensation of the 4-nitrophenylmethylene group with the hydrazinoacetyl moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted phenothiazine derivatives.
Scientific Research Applications
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Promethazine: An antihistamine with structural similarities.
Thioridazine: Another antipsychotic with a phenothiazine backbone.
Uniqueness
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific functional groups and the resulting chemical properties. Its combination of acetyl, nitrophenyl, and hydrazinoacetyl groups imparts distinct reactivity and potential biological activities, setting it apart from other phenothiazine derivatives.
Properties
CAS No. |
89258-10-6 |
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Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C23H18N4O4S/c1-15(28)17-8-11-22-20(12-17)26(19-4-2-3-5-21(19)32-22)23(29)14-25-24-13-16-6-9-18(10-7-16)27(30)31/h2-13,25H,14H2,1H3/b24-13+ |
InChI Key |
GIIDFPWIXASXRC-ZMOGYAJESA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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